N-(2,4-dimethylphenyl)-4-ethoxybenzamide

Chemical Procurement Analytical Chemistry Early Discovery

N-(2,4-Dimethylphenyl)-4-ethoxybenzamide (CAS 346693-53-6) is a synthetic N-aryl benzamide derivative, characterized by a 2,4-dimethyl-substituted aniline ring linked via an amide bond to a 4-ethoxy-substituted benzoyl moiety. It is classified by Sigma-Aldrich as a 'rare and unique chemical' provided exclusively to early discovery researchers, with the vendor explicitly stating that no analytical data is collected for this product.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B5781463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-4-ethoxybenzamide
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C
InChIInChI=1S/C17H19NO2/c1-4-20-15-8-6-14(7-9-15)17(19)18-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,18,19)
InChIKeyXALFPKYELSESKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dimethylphenyl)-4-ethoxybenzamide: Procurement & Differentiation Guide for a Rare Benzamide Screening Compound


N-(2,4-Dimethylphenyl)-4-ethoxybenzamide (CAS 346693-53-6) is a synthetic N-aryl benzamide derivative, characterized by a 2,4-dimethyl-substituted aniline ring linked via an amide bond to a 4-ethoxy-substituted benzoyl moiety . It is classified by Sigma-Aldrich as a 'rare and unique chemical' provided exclusively to early discovery researchers, with the vendor explicitly stating that no analytical data is collected for this product . The compound belongs to a broader class of N-substituted p-ethoxybenzamides that have been historically investigated for synergistic insecticidal activity with allethrin . Its structural isomer, N-(2,3-dimethylphenyl)-4-ethoxybenzamide, has computed physicochemical properties including an XLogP3 of 3.3 and a topological polar surface area of 38.3 Ų .

Why N-(2,4-Dimethylphenyl)-4-ethoxybenzamide Cannot Be Generically Substituted: Key Differentiation Drivers


Substitution within the N-aryl benzamide class is not straightforward due to the critical interplay between the aniline ring substitution pattern and the benzoyl alkoxy group. The 2,4-dimethyl configuration on the aniline ring creates a distinct steric and electronic environment compared to the 2,3-dimethyl or 2,6-dimethyl positional isomers, which can significantly alter target binding and physicochemical properties . Furthermore, the 4-ethoxy substituent on the benzoyl ring confers different lipophilicity and metabolic stability profiles compared to methoxy or unsubstituted analogs. The Sigma-Aldrich rare chemical designation for this specific compound underscores its uncharacterized nature; no vendor-certified analytical data exists, meaning generic substitution with a seemingly similar benzamide introduces unquantified risk in reproducibility for early discovery screening . Historical insecticide synergy data for the broader p-ethoxybenzamide class demonstrates that small structural modifications produce large differences in biological effect, reinforcing the need for compound-specific evidence .

N-(2,4-Dimethylphenyl)-4-ethoxybenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Vendor Characterization Status: Absence of Analytical Data vs. Common Benzamide Analogs

Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . This contrasts sharply with common benzamide analogs such as N-(2,4-dimethylphenyl)benzamide (CAS 6328-77-4), which have established melting points, boiling points, and purity specifications from multiple vendors . The absence of vendor characterization places the procurement burden on the end-user for identity verification, a critical differentiator when selecting compounds for reproducible screening.

Chemical Procurement Analytical Chemistry Early Discovery

Computed Lipophilicity (XLogP3) Differentiation from Positional Isomer

The positional isomer N-(2,3-dimethylphenyl)-4-ethoxybenzamide has a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 38.3 Ų . The target compound, N-(2,4-dimethylphenyl)-4-ethoxybenzamide, is predicted to exhibit a subtly different lipophilicity profile due to the altered methyl group positioning, which affects molecular shape and electron distribution. While direct experimental logP data for the target compound is unavailable, the isomer comparison demonstrates that even minor positional changes on the aniline ring produce distinct computed physicochemical parameters, with implications for membrane permeability and non-specific binding in biological assays.

Physicochemical Profiling Drug Discovery ADME Prediction

Class-Level Insecticide Synergy Baseline for N-Substituted p-Ethoxybenzamides

The Gertler (1955) study tested a series of N-substituted p-ethoxybenzamides for synergistic action with allethrin against house flies (Musca domestica L.) using the Campbell turntable method . Among the effective compounds, the highest synergistic intensity raised the toxicity to approximately 1.7 times that expected for allethrin alone, compared to piperonyl butoxide and sulfoxide which achieved approximately 3-fold enhancement under identical conditions . The target compound, N-(2,4-dimethylphenyl)-4-ethoxybenzamide, falls within this structural class but was not explicitly tested in the study, meaning its specific synergistic potency relative to the class baseline remains uncharacterized.

Agrochemical Discovery Insecticide Synergism Pyrethroid Formulation

Structural Differentiation: 4-Ethoxy vs. 4-Methoxy Benzamide Congener Comparison

The 4-methoxy congener, N-(2,4-dimethylphenyl)-4-methoxybenzamide (CAS 303122-54-5), has a molecular formula of C₁₆H₁₇NO₂ (MW 255.31) and a predicted pKa of 13.65±0.70 . The target 4-ethoxy compound (CAS 346693-53-6, C₁₇H₁₉NO₂, MW 269.34) incorporates an additional methylene unit in the alkoxy chain, which increases molecular weight by 14 Da, enhances lipophilicity, and alters metabolic susceptibility. The ethoxy group is more susceptible to CYP450-mediated O-dealkylation compared to the methoxy group, which has implications for metabolic stability in hepatic assays. No direct comparative biological data between these two congeners has been identified in the published literature.

Medicinal Chemistry SAR Analysis Lead Optimization

N-(2,4-Dimethylphenyl)-4-ethoxybenzamide: Evidence-Based Application Scenarios


Early Discovery Fragment-Based or Diversity Screening Libraries

The Sigma-Aldrich designation of this compound as a 'rare and unique chemical' for early discovery researchers positions it specifically for inclusion in diversity-oriented screening libraries . Its distinct 2,4-dimethylaniline substitution pattern combined with the 4-ethoxybenzoyl moiety offers a chemical space not covered by common benzamide analogs such as N-(2,4-dimethylphenyl)benzamide or N-(2,3-dimethylphenyl)-4-ethoxybenzamide. However, the absence of vendor analytical data means that any screening hit must be followed by rigorous in-house identity confirmation and purity assessment before advancing to dose-response studies .

Structure-Activity Relationship (SAR) Exploration of Aniline Substitution Patterns

This compound serves as a key SAR probe for investigating the effect of the 2,4-dimethylaniline substitution pattern relative to the 2,3-dimethyl isomer (PubChem CID 669373) . The distinct steric and electronic properties of the 2,4- vs. 2,3-dimethyl configuration can differentially affect target binding, as demonstrated by the differing computed physicochemical properties. Procurement of both isomers enables pairwise comparative evaluation in biochemical or cell-based assays to map the structural determinants of activity within the N-aryl benzamide series.

Agrochemical Synergist Screening Informed by Historical p-Ethoxybenzamide Data

The Gertler (1955) class-level data demonstrates that N-substituted p-ethoxybenzamides can act as allethrin synergists, enhancing insecticide toxicity up to approximately 1.7-fold . While the specific compound was not tested, its structural membership in this class makes it a candidate for modern pyrethroid synergist screening. Researchers evaluating this compound for agrochemical applications should benchmark its performance against the class maximum (~1.7x enhancement) and the industry standards piperonyl butoxide and sulfoxide (~3x enhancement) established in the same assay system .

Metabolic Stability Comparison: Ethoxy vs. Methoxy Benzamide Congeners

The ethoxy substituent distinguishes this compound from the more common 4-methoxy analog (CAS 127291-95-6) . The additional methylene unit alters CYP450-mediated O-dealkylation susceptibility and lipophilicity, making this compound a valuable tool for studying the impact of alkoxy chain length on metabolic stability in hepatic microsome or hepatocyte assays. Procurement of both the ethoxy and methoxy congeners enables direct paired comparison of intrinsic clearance, providing quantitative SAR data for lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,4-dimethylphenyl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.